molecular formula C11H6F3N B13214895 3,5-Difluoro-4-(3-fluorophenyl)pyridine

3,5-Difluoro-4-(3-fluorophenyl)pyridine

Cat. No.: B13214895
M. Wt: 209.17 g/mol
InChI Key: MRBDDZCQTYKNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-(3-fluorophenyl)pyridine ( 1214389-93-1) is an organic compound with a molecular formula of C 11 H 6 F 3 N and a molecular weight of 209.17 g/mol . This fluorinated pyridine derivative is characterized by its specific structure featuring a pyridine ring substituted with fluorine atoms at the 3 and 5 positions, and a 3-fluorophenyl group at the 4 position . The compound's canonical SMILES is represented as FC1C=NC=C(F)C=1C1C=C(F)C=C1 . As a specialized building block, this compound is primarily valued in scientific research for its potential in medicinal chemistry and materials science. Its structure, incorporating multiple fluorine atoms, is of significant interest for creating novel compounds and facilitating structure-activity relationship (SAR) studies . Researchers can utilize it in cross-coupling reactions and as a precursor for developing more complex molecular architectures. Please note: This product is designed for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Properties

Molecular Formula

C11H6F3N

Molecular Weight

209.17 g/mol

IUPAC Name

3,5-difluoro-4-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H6F3N/c12-8-3-1-2-7(4-8)11-9(13)5-15-6-10(11)14/h1-6H

InChI Key

MRBDDZCQTYKNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 3,5-Difluoro-4-(3-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Difluoro-4-(3-fluorophenyl)pyridine. In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the theoretical basis for predicting chemical shifts and coupling constants, provides a detailed protocol for data acquisition, and discusses advanced NMR techniques for unambiguous structural elucidation. The principles and data presented are grounded in established NMR theory and comparative analysis with structurally related fluorinated aromatic compounds.

Introduction: The Role of NMR in Characterizing Fluorinated Heterocycles

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the design of pharmaceuticals and agrochemicals.[1] Consequently, the precise structural characterization of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this regard, with both ¹H and ¹⁹F NMR providing a wealth of structural information.[2] The ¹⁹F nucleus is particularly advantageous for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[2]

This guide focuses on the analysis of 3,5-Difluoro-4-(3-fluorophenyl)pyridine, a molecule possessing two distinct fluorinated aromatic rings. Understanding its NMR signature is crucial for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Predicted NMR Spectra: A First-Principles Approach

The prediction of NMR spectra involves a careful consideration of substituent effects, electronic environments, and through-bond and through-space spin-spin couplings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,5-Difluoro-4-(3-fluorophenyl)pyridine is expected to exhibit signals corresponding to the protons on both the pyridine and phenyl rings.

  • Pyridine Protons (H-2, H-6): These two protons are chemically equivalent due to the symmetry of the pyridine ring. They are expected to appear as a singlet, or a very finely split multiplet due to small long-range couplings, in the downfield region of the spectrum, characteristic of aromatic protons. The electron-withdrawing nature of the nitrogen atom and the fluorine substituents will deshield these protons, shifting their resonance to a higher frequency.

  • Phenyl Protons (H-2', H-4', H-5', H-6'): The four protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both H-H and H-F couplings.

    • H-2': This proton will be split by the adjacent H-4' and will also show a smaller coupling to H-6' and the fluorine at C-3'. This will likely result in a doublet of triplets or a more complex multiplet.

    • H-4': This proton is expected to be a triplet of doublets due to coupling with H-2', H-5', and the fluorine at C-3'.

    • H-5': This proton will likely appear as a triplet, being coupled to H-4' and H-6'.

    • H-6': This proton will be a doublet of doublets, coupled to H-5' and H-4'.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is anticipated to show three distinct signals, one for each fluorine atom. The chemical shifts are highly sensitive to the electronic environment.[3]

  • Pyridine Fluorines (F-3, F-5): These two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split by the adjacent protons (H-2, H-6) into a triplet.

  • Phenyl Fluorine (F-3'): This fluorine will produce a single resonance, which will be split by the ortho protons (H-2', H-4') into a triplet.

The expected coupling constants for both ¹H and ¹⁹F NMR are summarized in the table below. These values are estimates based on typical ranges observed for fluorinated aromatic compounds.[4]

Summary of Predicted NMR Data
Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹HH-2, H-68.5 - 8.8s or narrow m-
¹HH-2'7.3 - 7.5dt or m³JHH ≈ 7-8, ⁴JHF ≈ 1-2
¹HH-4'7.1 - 7.3td or m³JHH ≈ 7-8, ³JHF ≈ 8-10
¹HH-5'7.4 - 7.6t³JHH ≈ 7-8
¹HH-6'7.2 - 7.4dd³JHH ≈ 7-8, ⁴JHH ≈ 2-3
¹⁹FF-3, F-5-110 to -130t³JHF ≈ 8-10
¹⁹FF-3'-110 to -120t³JHF ≈ 8-10

Methodology for NMR Data Acquisition and Analysis

To obtain high-quality NMR data for 3,5-Difluoro-4-(3-fluorophenyl)pyridine, a standardized experimental protocol is essential.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

    • The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference is often preferred to avoid potential interactions with the analyte.[6] A common external reference is CFCl₃ (δ = 0.00 ppm).

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Tuning and Shimming: The probe must be tuned to the respective frequencies for ¹H and ¹⁹F detection. The magnetic field homogeneity should be optimized by shimming on the sample to achieve sharp and symmetrical peaks.

    • Acquisition Parameters for ¹H NMR:

      • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

      • Spectral Width: A spectral width of 12-16 ppm is generally appropriate.

      • Acquisition Time: An acquisition time of 3-4 seconds will ensure good digital resolution.

      • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

      • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Acquisition Parameters for ¹⁹F NMR:

      • Pulse Sequence: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum. However, a coupled spectrum should also be acquired to observe H-F couplings.

      • Spectral Width: A wider spectral width (e.g., 200-250 ppm) is necessary due to the larger chemical shift dispersion of ¹⁹F.[2]

      • Acquisition Time and Relaxation Delay: Similar to ¹H NMR, with adjustments as needed based on the relaxation times of the fluorine nuclei.

      • Number of Scans: 16 to 256 scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) should be Fourier transformed.

    • Apply phase correction and baseline correction to the spectrum.

    • Reference the chemical shifts to the internal or external standard.

Visualizing the Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve Dissolve Compound Solvent Add Deuterated Solvent Dissolve->Solvent Standard Add Internal/External Standard Solvent->Standard Tune Tune and Shim Standard->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireF19 Acquire ¹⁹F Spectrum Tune->AcquireF19 FT Fourier Transform AcquireH1->FT AcquireF19->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Spectral Analysis Reference->Analyze

Caption: Interconnectivity of 2D NMR experiments for structural elucidation.

Conclusion

This technical guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H and ¹⁹F NMR spectra of 3,5-Difluoro-4-(3-fluorophenyl)pyridine. By leveraging fundamental NMR principles and data from analogous structures, researchers can confidently approach the characterization of this and other complex fluorinated molecules. The detailed experimental protocol and the discussion of advanced 2D NMR techniques offer a clear pathway to achieving unambiguous structural assignment, a critical step in the development of novel chemical entities.

References

  • Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 405-407.
  • Wurlitzer, S., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 230, 149-159.
  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12891-12901. [Link]

  • Jäckel, C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2886-2896. [Link]

  • Tong, J. P. K., et al. (1971). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry, 49(24), 4165-4172.
  • Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Chemical Science, 13(34), 10036-10047. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase-Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8089-8095. [Link]

Sources

Methodological & Application

Suzuki coupling protocols using 3,5-Difluoro-4-(3-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for 3,5-Difluoro-4-(3-fluorophenyl)pyridine , a privileged biaryl scaffold in medicinal chemistry. The presence of fluorine atoms at the 3,5-positions of the pyridine ring imparts unique electronic properties (lowered pKa, increased metabolic stability) but introduces significant steric and electronic challenges during cross-coupling.

This guide addresses two critical workflows:

  • Synthesis of the Core: Overcoming the "ortho-fluorine effect" (steric hindrance) during the Suzuki coupling of 4-halo-3,5-difluoropyridines.

  • Downstream Functionalization: Utilizing the electron-deficient nature of the scaffold for Nucleophilic Aromatic Substitution (SNAr).

Structural Analysis & Retrosynthetic Logic

The target molecule is an electron-deficient heteroaryl system. The 3,5-difluoro substitution pattern creates a "deep" electrostatic pocket at the 4-position, activating the C-Halogen bond for oxidative addition while simultaneously hindering the transmetallation step due to steric crowding.

  • Electronic Activation: The electronegative fluorines pull electron density from the pyridine ring, making the C4-Cl/Br bond highly susceptible to Pd(0) insertion.

  • Steric Bottleneck: The Van der Waals radii of the 3,5-fluorines repel bulky ligands, necessitating specific catalyst geometries.

Retrosynthetic Disconnection: The most reliable route is the coupling of 4-chloro-3,5-difluoropyridine (Starting Material A) with 3-fluorophenylboronic acid (Starting Material B).

Retrosynthesis Target 3,5-Difluoro-4-(3-fluorophenyl)pyridine (Target Scaffold) SM_A 4-Chloro-3,5-difluoropyridine (Electrophile) Target->SM_A Disconnection SM_B 3-Fluorophenylboronic acid (Nucleophile) Target->SM_B Suzuki Coupling

Figure 1: Retrosynthetic analysis identifying the primary coupling partners.

Critical Parameter Optimization

Success depends on balancing the facile oxidative addition with the difficult transmetallation.

ParameterRecommended ChoiceScientific Rationale
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ The large bite angle of the dppf ligand facilitates the reductive elimination of sterically hindered biaryls. It is robust against the electron-deficient nature of the pyridine.
Alternative Catalyst Pd₂(dba)₃ + S-Phos For highly recalcitrant cases. S-Phos (Buchwald ligand) forms a monoligated Pd species that is extremely active for hindered substrates.
Base K₂CO₃ (2.0 equiv) Strong enough to activate the boronic acid but mild enough to prevent hydrolysis of the fluoropyridine (which can occur with hydroxides).
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is critical for the solubility of the inorganic base and the formation of the reactive boronate species.

Protocol A: Standard Synthesis (High Throughput)

Recommended for gram-scale synthesis where 4-chloro-3,5-difluoropyridine is the electrophile.

Materials
  • 4-Chloro-3,5-difluoropyridine (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Crucial): Add the 1,4-dioxane/water mixture. Sparge the solution with Argon or Nitrogen gas for 10 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly to the vessel and seal immediately with a Teflon-lined cap.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–16 hours.

    • Monitoring: Check via LC-MS. The product usually elutes later than the pyridine starting material but earlier than the bis-aryl homocoupling byproduct.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-20% EtOAc). The difluoro-substitution makes the product less polar than typical pyridines.

Protocol B: High-Steric Demand Method (S-Phos System)

Use this protocol if Protocol A results in low conversion or if using the less reactive 4-chloropyridine on >10g scale.

Mechanistic Workflow

This system utilizes the S-Phos ligand, which provides a protective "roof" over the Palladium center, preventing catalyst decomposition while facilitating the coupling of the bulky 3,5-difluoro interface.

CatalyticCycle cluster_warning Critical Control Point Pd0 Active Species Pd(0)-L OxAdd Oxidative Addition (Fast due to e- deficient ring) Pd0->OxAdd + 4-Cl-3,5-difluoropyridine TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the transmetallation bottleneck caused by the flanking fluorine atoms.

Methodology
  • Catalyst Pre-complexation: In a separate vial, mix Pd₂(dba)₃ (1.5 mol%) and S-Phos (6 mol%) in dry Toluene. Stir at RT for 5 mins until the solution turns from dark purple to orange/brown (indicating active ligand binding).

  • Substrate Loading: Add the halide and boronic acid to the main reaction vessel.

  • Base: Use K₃PO₃ (Potassium Phosphate tribasic, 2.0 equiv) typically as a solid or 2M aqueous solution.

  • Reaction: Add the catalyst solution to the substrates. Heat to 100°C for 2–6 hours.

    • Why Toluene? Higher boiling point allows for overcoming the activation energy of the sterically hindered transmetallation step.

Downstream Application: SNAr Functionalization

Protocol for utilizing the synthesized 3,5-Difluoro-4-(3-fluorophenyl)pyridine.

The 3,5-fluorines are susceptible to displacement by strong nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen and the newly added aryl group.

Scenario: Displacement of the 3-Fluoro group with a primary amine (e.g., morpholine or an aniline).

  • Solvent: DMSO or NMP (Polar Aprotic is required).

  • Base: DIPEA (Diisopropylethylamine) or Cs₂CO₃.

  • Conditions: Heat to 120°C.

    • Note: Regioselectivity is rarely an issue as the molecule is symmetric regarding the 3,5-positions until the first substitution occurs.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Protodeboronation Boronic acid loses B(OH)₂ before coupling.Switch to 3-fluorophenylboronic acid pinacol ester or use anhydrous conditions (Protocol B).
Homocoupling (Ar-Ar) Oxygen presence.[1]Rigorous degassing. Add a scavenger like 1-hexene (rarely needed) or simply ensure inert atmosphere.
Hydrolysis of Fluorine Base is too strong (OH⁻ attack).Switch from hydroxide bases to K₂CO₃ or K₃PO₄ . Avoid high concentrations of water.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Cross-Couplings. Chemistry – A European Journal, 12(18), 4743-4748. (Relevant for hindered pyridines). Link

  • Sigma-Aldrich. (2024). Suzuki-Miyaura Cross-Coupling Reaction: User Guide and Reagents. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Basis for S-Phos protocol). Link

Sources

Application Note: Functionalization of the Pyridine Ring in 3,5-Difluoro-4-(3-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenges and opportunities presented by the 3,5-Difluoro-4-(3-fluorophenyl)pyridine scaffold.

Part 1: Strategic Analysis of the Scaffold

The "Fluorine-Scaffold" Paradox

The target molecule, 3,5-Difluoro-4-(3-fluorophenyl)pyridine , represents a "privileged scaffold" in modern drug design. The 3,5-difluoro substitution pattern on the pyridine ring serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the typically labile 3/5 positions.

  • Electronic Modulation: The fluorine atoms significantly lower the pKa of the pyridine nitrogen (approx. pKa ~0-1 vs 5.2 for pyridine), reducing hERG liability and improving membrane permeability.

However, this electronic deactivation renders the ring inert to classical Electrophilic Aromatic Substitution (


). Conversely, it highly activates the C2 and C6 positions toward Nucleophilic Attack  and Deprotonation .
Reactivity Hotspots
  • C3/C5 Positions (C-F bonds): Chemically robust. Nucleophilic displacement (

    
    ) here is electronically disfavored because the resulting Meisenheimer complex lacks resonance stabilization by the ring nitrogen (meta-relationship).
    
  • C4 Position: Blocked by the 3-fluorophenyl group.

  • C2/C6 Positions (C-H bonds): The "Goldilocks Zone" for functionalization. These protons are highly acidic (predicted pKa ~24-26 in THF) due to the cumulative inductive effect of the adjacent Nitrogen and the C3/C5 Fluorines. This makes them prime targets for Directed Ortho Metalation (DoM) and Radical Minisci-type reactions .

Part 2: Experimental Protocols

Protocol A: Regioselective C2-Alkylation via Radical Minisci Reaction

Objective: Introduction of alkyl/cycloalkyl groups at C2/C6 without pre-functionalization. Mechanism: The electron-deficient pyridine ring acts as a somophile, trapping nucleophilic alkyl radicals generated via oxidative decarboxylation.

Materials
  • Substrate: 3,5-Difluoro-4-(3-fluorophenyl)pyridine (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (R-COOH) (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (3.0 equiv)
    
  • Catalyst: Silver Nitrate

    
     (0.2 equiv)
    
  • Solvent: DCM:Water (1:1 biphasic system) or TFA (for stubborn substrates)

  • Temperature: 40 °C

Step-by-Step Workflow
  • Dissolution: In a 20 mL vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DCM (2.5 mL).

  • Aqueous Phase Prep: In a separate vessel, dissolve the carboxylic acid (1.5 mmol),

    
     (1.5 mmol), and 
    
    
    
    (0.1 mmol) in distilled water (2.5 mL).
    • Note: Degassing the water with

      
       for 10 mins improves reproducibility by removing oxygen, a radical scavenger.
      
  • Initiation: Add the aqueous solution to the DCM solution. Add TFA (2.0 equiv) to protonate the pyridine nitrogen.

    • Expert Insight: Protonation lowers the LUMO of the heterocycle, significantly accelerating the rate of nucleophilic radical attack.

  • Reaction: Stir vigorously at 40 °C for 4–12 hours. Monitor by LCMS. The biphasic mixture requires high stir rates (1000 rpm) to ensure phase transfer.

  • Workup: Cool to RT. Neutralize with sat.

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: Mono-alkylation at C2 is favored. If C2 is blocked, C6 reacts. Over-alkylation (C2,C6-disubstitution) can occur if excess reagent is used.

Protocol B: C2-Functionalization via Directed Ortho-Lithiation (DoM)

Objective: Installation of electrophiles (Halogens, Formyl, Silyl) at C2. Mechanism: The C3-Fluorine and Pyridine Nitrogen cooperatively direct the lithiation to the C2 position. This is a "Synergistic Directing Effect."

Materials
  • Substrate: 3,5-Difluoro-4-(3-fluorophenyl)pyridine

  • Base: Lithium Diisopropylamide (LDA) (freshly prepared or commercial 2.0 M)

  • Electrophile:

    
    , DMF, or TMSCl
    
  • Solvent: Anhydrous THF

  • Cryogenics: Dry ice/Acetone bath (-78 °C)

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon.

  • Base Formation: Charge flask with anhydrous THF (5 mL/mmol substrate). Add LDA (1.2 equiv) at -78 °C.

  • Metalation: Add the substrate (dissolved in minimal THF) dropwise over 10 minutes to the LDA solution at -78 °C.

    • Critical Step: Stir for exactly 30–45 minutes at -78 °C.

    • Warning: Do not allow temperature to rise above -60 °C. The 3,5-difluoropyridyl lithium species is prone to "halogen dance" or decomposition (benzyne formation) at higher temperatures.

  • Quench: Add the Electrophile (1.5 equiv) neat or in THF solution rapidly.

  • Warming: Allow the reaction to stir at -78 °C for 30 mins, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Expert Insight: If the 3-fluorophenyl ring at C4 contains acidic protons (unlikely unless functionalized), use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) as a more non-nucleophilic, kinetically active base.

Protocol C: Iridium-Catalyzed C-H Borylation

Objective: Mild installation of a Boronic Pinacol Ester (BPin) at C2/C6 for subsequent Suzuki couplings. Mechanism: Sterically governed C-H activation. The active catalyst


 / dtbpy reacts at the least sterically hindered C-H bonds (C2/C6).
Materials
  • Catalyst:

    
     (3 mol%)
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (6 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv)
    
  • Solvent: MTBE or THF (anhydrous)

Workflow
  • Pre-catalyst Formation: In a glovebox or under Ar, mix

    
    , dtbpy, and 
    
    
    
    in MTBE (2 mL). Stir for 10 mins until the solution turns deep red/brown (active catalytic species).
  • Addition: Add the substrate (1.0 equiv).

  • Heating: Seal the vial and heat to 60–80 °C for 4–16 hours.

  • Workup: Filter through a short pad of silica/Celite. Concentrate.

  • Note: The resulting 2-BPin-3,5-difluoropyridine is prone to protodeboronation on silica. Use neutral alumina or proceed directly to the cross-coupling step (telescoping).

Part 3: Data Summary & Comparison

ParameterMinisci Reaction (Protocol A)Lithiation / DoM (Protocol B)Ir-Catalyzed Borylation (Protocol C)
Primary Target C2 / C6 Alkyl groupsC2 / C6 Electrophiles (I, CHO, Si)C2 / C6 Boronates
Selectivity Electronic (LUMO lowering)Acid-Base (Kinetic/Thermodynamic)Steric Control
Conditions Acidic, Oxidative, 40°CBasic, Cryogenic (-78°C)Neutral, Thermal (60-80°C)
FG Tolerance High (tolerant of halides, CN)Low (sens. to ketones, esters)Very High
Scalability High (kg scale possible)Moderate (cooling costs)High (low catalyst loading)
Key Risk PolysubstitutionHalogen Dance / BenzyneProtodeboronation

Part 4: Visualization of Reaction Pathways

G Substrate 3,5-Difluoro-4-(3-fluorophenyl)pyridine (Starting Material) Lithiation Pathway 1: Directed Lithiation (LDA, THF, -78°C) Substrate->Lithiation Minisci Pathway 2: Minisci Radical Addition (R-COOH, Ag+, S2O8, H+) Substrate->Minisci IrCat Pathway 3: Ir-Catalyzed Borylation ([Ir], dtbpy, B2pin2) Substrate->IrCat LithioSpecies Intermediate: 2-Lithio-3,5-difluoropyridine (Stabilized by N and F) Lithiation->LithioSpecies Deprotonation RadicalSpecies Intermediate: Nucleophilic Radical Attack at C2 (Somophilic) Minisci->RadicalSpecies Radical Gen. BorylSpecies Intermediate: Oxidative Addition to C2-H Bond IrCat->BorylSpecies C-H Activation Product_E Product A: 2-Functionalized-3,5-difluoropyridine (E = I, CHO, TMS, etc.) LithioSpecies->Product_E + Electrophile Product_Alkyl Product B: 2-Alkyl-3,5-difluoropyridine RadicalSpecies->Product_Alkyl Substitution Product_Bpin Product C: 2-BPin-3,5-difluoropyridine (Suzuki Precursor) BorylSpecies->Product_Bpin Reductive Elim.

Caption: Divergent functionalization pathways for 3,5-difluoro-4-arylpyridines targeting the C2/C6 positions.

References

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution." Science, 342(6161), 956-960. Link

  • Schlosser, M. (2005). "The 2×3 effect: A magic wand for the design of efficient superbases." Pure and Applied Chemistry, 77(7), 1113–1129. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility." Journal of the American Chemical Society, 136(11), 4287-4299. Link

  • Dunet, G., & Knochel, P. (2011). "Regioselective Functionalization of Pyridines and Quinolines via TMP-Magnesium and Zinc Bases." Synlett, 2011(14), 2072-2076. Link

Application Note: Strategic Utilization of 3,5-Difluoro-4-(3-fluorophenyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 3,5-Difluoro-4-(3-fluorophenyl)pyridine represents a high-value "privileged structure" in modern drug discovery. Unlike generic biaryl systems, this specific fluorination pattern offers a dual tactical advantage: electronic modulation of the pyridine nitrogen (reducing basicity) and conformational restriction (inducing atropisomerism).

This Application Note details the protocols for utilizing this building block to solve common lead optimization bottlenecks:

  • Metabolic Soft Spots: Blocking P450-mediated oxidation at electron-rich biaryl sites.

  • hERG Toxicity: Reducing pyridine basicity to mitigate off-target ion channel binding.

  • Selectivity: Exploiting axial chirality to target specific protein pocket conformations (e.g., Kinase Type II inhibitors).

Mechanistic Insight: The "Fluorine Lock" Effect

Electronic Modulation (pKa Suppression)

Unsubstituted pyridine has a pKa of ~5.2, often leading to protonation at physiological pH. This cationic character can drive non-specific binding (hERG liability) and reduce membrane permeability.

  • Mechanism: The inductive effect (

    
    ) of the fluorine atoms at positions 3 and 5 significantly pulls electron density away from the nitrogen lone pair.
    
  • Result: The pKa drops to < 2.0, ensuring the molecule remains neutral at pH 7.4, improving lipophilicity-dependent permeability (LogD) and reducing phospholipidosis risk.

Atropisomerism and Axial Chirality

The steric clash between the fluorine atoms on the pyridine ring (positions 3,5) and the fluorine/hydrogen on the phenyl ring creates a high rotational energy barrier (


).
  • The "Lock": This restricted rotation generates separable atropisomers (axial chirality).[1]

  • Application: Drug developers can isolate a single atropisomer (typically

    
     or 
    
    
    
    ) to fit a specific protein binding pocket, dramatically increasing potency and selectivity compared to the racemate.

DesignLogic Scaffold 3,5-Difluoro-4- (3-fluorophenyl)pyridine F_Sub 3,5-Difluoro Substitution Scaffold->F_Sub Phenyl_Sub 3-Fluorophenyl Group Scaffold->Phenyl_Sub Effect_Elec Electronic Effect (-I Inductive) F_Sub->Effect_Elec Effect_Steric Steric Hindrance (Rotational Barrier) F_Sub->Effect_Steric Phenyl_Sub->Effect_Steric Outcome_pKa Reduced pKa (Neutral at pH 7.4) Effect_Elec->Outcome_pKa Outcome_Meta Blocked Metabolism (C-H Oxidation) Effect_Elec->Outcome_Meta Outcome_Atro Stable Atropisomers (Axial Chirality) Effect_Steric->Outcome_Atro

Figure 1: Mechanistic impact of the fluorination pattern on physicochemical and stereochemical properties.

Experimental Protocols

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: Efficiently construct the biaryl core while minimizing defluorination side reactions.

Reagents:

  • Fragment A: 4-Chloro-3,5-difluoropyridine (or 4-Iodo analog)

  • Fragment B: (3-Fluorophenyl)boronic acid

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Preferred for steric bulk)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial with Fragment A (1.0 equiv), Fragment B (1.2 equiv), and Base (3.0 equiv). Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly against an Argon counter-flow.

  • Solvation: Add degassed solvent mixture (0.1 M concentration relative to Fragment A).

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Note: Monitor via LCMS. Avoid prolonged heating to prevent protodeboronation of Fragment B.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes early due to low polarity.

Protocol B: Atropisomer Stability Assessment (Racemization Kinetics)

Objective: Determine if the rotational barrier is sufficient (


 kcal/mol) to develop the molecule as a stable chiral drug.

Methodology:

  • Chiral Separation: Resolve the racemic product using Chiral SFC (Stationary Phase: Chiralpak AD-H or IG; Mobile Phase: CO₂/MeOH).

  • Incubation: Dissolve pure enantiomer (e.g., Peak 1) in ethanol. Aliquot into HPLC vials.

  • Thermal Stress: Incubate vials at three temperatures (e.g., 37°C, 50°C, 70°C).

  • Sampling: Analyze via Chiral HPLC at t=0, 1h, 4h, 24h, and 48h.

  • Calculation: Plot

    
     vs. time to determine the rate constant (
    
    
    
    ). Use the Arrhenius equation to extrapolate
    
    
    at physiological temperature.

Acceptance Criteria:

Parameter Threshold Implication

| Half-life (


) at 37°C  | < 1 hour | Rapid interconversion; develop as racemate. |
| Half-life (

) at 37°C
| > 24 hours | Separable but risky; formulation challenges. | | Half-life (

) at 37°C
| > 7 days | Stable Atropisomer; suitable for chiral development. |

Physicochemical Data Summary

The following data compares the target scaffold against non-fluorinated analogs, demonstrating the "Fluorine Effect."

PropertyUnsubstituted Biaryl (4-phenylpyridine)Target Scaffold (3,5-Difluoro-4-(3-fluorophenyl)pyridine)Impact
pKa (Pyridine N) ~5.2< 2.0 Eliminates protonation at pH 7.4; reduces hERG risk.
LogD (pH 7.4) 2.83.4 Increased lipophilicity due to neutral state and F-substitution.
Metabolic Stability Low (High Clearance)High 3,5-F blocks oxidation; steric bulk protects the biaryl bond.
Rotational Barrier < 5 kcal/mol (Free Rotation)~24-28 kcal/mol Enables isolation of atropisomers (target dependent).

Application Workflow: Lead Optimization

This diagram illustrates the decision tree for incorporating this scaffold into a drug discovery campaign.

Workflow Start Lead Compound (High Clearance / hERG Hit) Design Incorporate 3,5-Difluoro Biaryl Scaffold Start->Design Synth Synthesis & Chiral Resolution (SFC) Design->Synth Test_Rac Racemization Assay (Is it stable?) Synth->Test_Rac Path_Stable Stable (t1/2 > 7 days) Test_Rac->Path_Stable Yes Path_Unstable Unstable (t1/2 < 1h) Test_Rac->Path_Unstable No Action_Chiral Develop Single Atropisomer (Potency Boost) Path_Stable->Action_Chiral Action_Rac Develop as Racemate (Focus on DMPK) Path_Unstable->Action_Rac

Figure 2: Decision tree for developing atropisomeric leads using the 3,5-difluoropyridine scaffold.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

  • Smith, D. A., et al. (2015). Atropisomerism: A Challenge or an Opportunity in Drug Discovery? Future Medicinal Chemistry, 7(13), 1733-1748. Link

  • O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews, 37, 308-319. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, you will find practical, field-proven insights to troubleshoot common issues and optimize your reaction conditions for success.

Understanding the Foundation: Why Fluoropyridines?

Nucleophilic aromatic substitution on pyridines is a fundamental transformation in medicinal chemistry, enabling the synthesis of a vast array of functionalized molecules.[1][2] Fluoropyridines, in particular, are often the substrates of choice. The high electronegativity of the fluorine atom, coupled with the inherent electron-deficient nature of the pyridine ring, renders the positions ortho (2-) and para (4-) to the ring nitrogen highly susceptible to nucleophilic attack.[1][3][4]

A key, and perhaps counterintuitive, advantage of using fluoropyridines is that the carbon-fluorine bond, despite being the strongest single bond to carbon, makes fluoride an excellent leaving group in SNAr reactions.[1] This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate (the Meisenheimer complex), not the subsequent elimination of the leaving group.[1][5][6] The strong electron-withdrawing inductive effect of fluorine stabilizes this intermediate, thereby accelerating the reaction.[5] This enhanced reactivity often allows for milder reaction conditions compared to chloro- or bromopyridines, which is critical for the late-stage functionalization of complex molecules with sensitive functional groups.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing SNAr reactions on fluoropyridines.

Q1: My SNAr reaction on a 2-fluoropyridine is not proceeding or is very sluggish. What are the first things I should check?

A1: When a reaction fails, it's best to start by evaluating the core components:

  • Activation of the Pyridine Ring: Is the pyridine ring sufficiently electron-deficient? While the pyridine nitrogen is activating, additional electron-withdrawing groups (EWGs) ortho or para to the fluorine can dramatically increase reactivity.[7][8][9] If your substrate is electron-neutral or electron-rich, standard SNAr conditions may be insufficient.[10]

  • Nucleophile Strength: Is your nucleophile potent enough? For neutral nucleophiles like amines or alcohols, a base is required to generate the more nucleophilic anionic species (e.g., an amide or alkoxide). The strength of the base should be sufficient to deprotonate the nucleophile without causing side reactions.

  • Solvent Choice: Are you using an appropriate solvent? Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred.[4] They are effective at solvating the counter-ion of the nucleophile, leading to a more "naked" and reactive anion.

  • Temperature: Many SNAr reactions require heat to overcome the activation energy.[4] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.

Q2: I'm observing substitution at the wrong position on my poly-fluorinated pyridine. How can I control the regioselectivity?

A2: Regioselectivity in SNAr reactions on poly-substituted pyridines is dictated by the electronic environment of each position.

  • Electronic Activation: Nucleophilic attack is strongly favored at positions ortho and para to the electron-withdrawing nitrogen atom of the pyridine ring.[1][3] In pentafluoropyridine, for instance, initial substitution typically occurs at the 4-position due to this activation.[11]

  • Influence of other Substituents: The presence of other electron-withdrawing or -donating groups will further influence the regioselectivity. A strong EWG will activate the positions ortho and para to it for nucleophilic attack.

  • Reaction Conditions: Under mild conditions, the most electronically favored position will react. However, under harsher conditions (e.g., higher temperatures, stronger bases), you may see substitution at less activated positions or even multiple substitutions.[11] Careful control of stoichiometry and temperature is key.

Q3: Why is my yield low, and I see a lot of decomposition of my starting material?

A3: Low yields with starting material decomposition can point to several issues:

  • Reaction Temperature is too High: While heating can be necessary, excessive temperatures can lead to thermal decomposition of sensitive substrates or products. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, reducing overall reaction time and minimizing byproduct formation.[12]

  • Base is too Strong or Inappropriate: A very strong base might react with other functional groups on your substrate or the product itself.[13] For example, using a strong alkoxide base with a substrate containing an ester could lead to transesterification. Consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃ if possible.

  • Presence of Water: Many SNAr reactions, especially those using strong bases like NaH or KOtBu, are sensitive to moisture.[1] Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am trying to perform a substitution on a 3-fluoropyridine and it is not working. Why?

A4: Nucleophilic aromatic substitution at the 3-position (meta to the nitrogen) of a pyridine ring is inherently difficult.[4] The nitrogen atom cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack is at the 3-position.[3] While reactions at the 2- and 4-positions are common, successful SNAr at the 3-position is rare under standard conditions and often requires specialized methods or highly activated substrates. Recent advances have shown that even less electrophilic 3-fluoropyridine can undergo substitution under certain catalytic conditions.[14]

Troubleshooting Guides

When the FAQs don't solve the problem, a more systematic approach is needed.

Guide 1: Low or No Conversion

If you're facing a stubborn reaction with little to no product formation, follow this decision-making workflow.

low_conversion start Low or No Conversion check_activation Is the pyridine ring sufficiently activated? (e.g., EWGs at ortho/para positions) start->check_activation add_ewg Consider a substrate with EWGs or alternative chemistry (e.g., photoredox catalysis for unactivated arenes). check_activation->add_ewg No check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes stronger_base Use a stronger base to generate a more potent nucleophile (e.g., NaH, KOtBu). check_nucleophile->stronger_base No check_solvent Are you using a polar aprotic solvent? (DMSO, DMF, NMP) check_nucleophile->check_solvent Yes increase_temp Increase reaction temperature incrementally. Consider microwave heating. stronger_base->check_solvent check_solvent->increase_temp Yes change_solvent Switch to a higher-boiling polar aprotic solvent. check_solvent->change_solvent No

Caption: Troubleshooting workflow for low conversion.

Guide 2: Multiple Products or Byproduct Formation

The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful analysis.

  • Identify the Byproducts: If possible, try to characterize the major byproducts. Are they from reaction with the solvent (e.g., hydrolysis with residual water)? Is it a result of double substitution on a poly-fluorinated substrate?

  • Competitive Reaction Sites: If your molecule has multiple electrophilic sites, consider if the nucleophile is reacting elsewhere. For example, in 4-(chloromethyl)-2-fluoropyridine, a nucleophile could react at the 2-position via SNAr or at the chloromethyl group via an SN2 reaction.[15] The choice between these pathways can often be controlled by the reaction conditions.

  • Product Inhibition: In some cases, the product of the reaction can be more electron-rich than the starting material and may undergo further reactions or inhibit a catalytic cycle.[16]

Optimizing Reaction Parameters: A Deeper Dive

Solvent Selection

The choice of solvent is crucial. As mentioned, polar aprotic solvents are generally the best choice. Here is a comparison of commonly used solvents:

SolventBoiling Point (°C)Dielectric ConstantNotes
Dimethylformamide (DMF) 15337Excellent solvating power, but can decompose at high temperatures.
Dimethyl sulfoxide (DMSO) 18947High boiling point and polarity, very effective for SNAr. Can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP) 20232High boiling point, stable at elevated temperatures. Good alternative to DMSO.
Acetonitrile (MeCN) 8238Lower boiling point, can be useful for reactions at moderate temperatures.
Tetrahydrofuran (THF) 667.6Generally less effective for SNAr unless using a phase-transfer catalyst or specific conditions.
Base Selection

The base plays a critical role in deprotonating the nucleophile. The choice of base depends on the pKa of the nucleophile.

BasepKa of Conjugate AcidCommon Applications & Considerations
Potassium Carbonate (K₂CO₃) 10.3Mild base, suitable for deprotonating phenols and some N-H bonds. Often used in DMF or DMSO.
Cesium Carbonate (Cs₂CO₃) 10.3More soluble than K₂CO₃, often leading to better results.
Potassium Phosphate (K₃PO₄) 12.3A stronger inorganic base that can be effective in many cases.
Sodium Hydride (NaH) ~36Strong, non-nucleophilic base. Used to deprotonate alcohols and less acidic amines. Reacts with protic solvents.
Potassium tert-butoxide (KOtBu) ~19Strong, sterically hindered base. Useful for generating alkoxides and amides.

Experimental Protocols

Here are some representative, step-by-step protocols for common SNAr transformations.

Protocol 1: General Procedure for Amination of 2-Fluoropyridine

This protocol describes a typical amination reaction using a secondary amine.

amination_protocol start Start add_reagents To a dry reaction vessel under N₂, add base (e.g., K₂CO₃, 2.0 eq) and polar aprotic solvent (e.g., DMSO). start->add_reagents add_amine Add the amine (1.2 eq). add_reagents->add_amine add_fluoropyridine Add 2-fluoropyridine (1.0 eq). add_amine->add_fluoropyridine heat Heat the reaction mixture (e.g., 80-120 °C). add_fluoropyridine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT. Perform aqueous workup (e.g., dilute with EtOAc, wash with water and brine). monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for amination.

Step-by-Step Method:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add potassium carbonate (2.0 equivalents).

  • Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Add the secondary amine (e.g., morpholine, 1.2 equivalents) to the suspension.

  • Add the 2-fluoropyridine derivative (1.0 equivalent).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: O-Arylation with a Phenol

This protocol outlines the reaction of a 2-fluoropyridine with a phenolic nucleophile.

Step-by-Step Method:

  • Under an inert atmosphere, add the phenol (1.1 equivalents) and anhydrous DMF to a dry reaction vessel.

  • Add a suitable base, such as cesium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.

  • Add the 2-fluoropyridine derivative (1.0 equivalent).

  • Heat the mixture to an appropriate temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

By understanding the underlying principles and systematically troubleshooting, you can overcome the challenges associated with nucleophilic aromatic substitution on fluoropyridines and efficiently synthesize your target molecules.

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). National Institutes of Health. Retrieved February 14, 2024, from [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. Retrieved February 14, 2024, from [Link]

  • Ano, Y., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(46), 21136–21146. Retrieved February 14, 2024, from [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved February 14, 2024, from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9121–9131. Retrieved February 14, 2024, from [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]

  • Bernard-Gauthier, V., et al. (2016). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Bioconjugate Chemistry, 27(7), 1637–1642. Retrieved February 14, 2024, from [Link]

  • Bagley, M. C., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. The Journal of Organic Chemistry, 75(1), 241–247. Retrieved February 14, 2024, from [Link]

  • Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Retrieved February 14, 2024, from [Link]

  • Ranjbar-Karimi, R., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(18), 15003–15012. Retrieved February 14, 2024, from [Link]

  • Mykhailiuk, P. K. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(4), 1474–1483. Retrieved February 14, 2024, from [Link]

  • Balamurugan, K., et al. (2018). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 20(8), 485–492. Retrieved February 14, 2024, from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2019). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. Retrieved February 14, 2024, from [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2021). ResearchGate. Retrieved February 14, 2024, from [Link]

  • 2 - Reaction Examples. (n.d.). University of Calgary. Retrieved February 14, 2024, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2023). Chemistry Steps. Retrieved February 14, 2024, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2020). ResearchGate. Retrieved February 14, 2024, from [Link]

  • SNAr troubleshooting. (2023). Reddit. Retrieved February 14, 2024, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved February 14, 2024, from [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health. Retrieved February 14, 2024, from [Link]

  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (2020). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred?. (2021). Quora. Retrieved February 14, 2024, from [Link]

  • Blanksby, S. J., et al. (2006). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 71(14), 5253–5263. Retrieved February 14, 2024, from [Link]

  • Kwan, E., & Jacobsen, E. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Jacobsen Group, Harvard University. Retrieved February 14, 2024, from [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Retrieved February 14, 2024, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved February 14, 2024, from [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Addition-Elimination at Aromatics (SNAR). (n.d.). College of Saint Benedict & Saint John's University. Retrieved February 14, 2024, from [Link]

  • DiRocco, D. A., et al. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 52(1), 163–174. Retrieved February 14, 2024, from [Link]

  • Wuest, M., et al. (2010). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Molecules, 15(6), 4309–4324. Retrieved February 14, 2024, from [Link]

  • Sławiński, J., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3173. Retrieved February 14, 2024, from [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

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Removal of catalyst impurities from 3,5-Difluoro-4-(3-fluorophenyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Catalyst Impurities (Palladium) from Suzuki-Miyaura Coupling Products Audience: Process Chemists, Medicinal Chemists, and CMC Leads

Core Directive & Scientific Context

The Challenge: You are synthesizing 3,5-Difluoro-4-(3-fluorophenyl)pyridine . This is a highly lipophilic, electron-deficient biaryl system. Unlike standard pyridine derivatives, the 3,5-difluoro substitution pattern drastically reduces the basicity of the pyridine nitrogen (pKa < 1, compared to ~5.2 for unsubstituted pyridine).

The Implication: Standard acid-wash protocols (e.g., HCl washes intended to protonate the nitrogen and release coordinated Palladium) will likely fail or be inefficient. The Palladium (Pd) impurities in this system are not primarily held by nitrogen coordination; they are trapped as lipophilic Pd-ligand complexes or Pd(0) nanoclusters embedded in the crystal lattice of your fluorinated product.

This guide prioritizes Solid-Supported Scavenging (Si-Thiol/Si-DMT) and Adsorption over liquid-liquid extraction, aligning with ICH Q3D guidelines for elemental impurities [1, 2].

Diagnostic: Understanding Your Impurity Profile

Before selecting a protocol, identify your specific failure mode.

SymptomProbable CauseRecommended Action
Grey/Black Product Colloidal Pd(0) ("Palladium Black")Activated Carbon + Celite Filtration
Product is Colored (Yellow/Orange) but Clear Soluble Pd(II)-Ligand ComplexesSiliaMetS® Thiol or DMT
High Pd (>1000 ppm) after Workup Catalyst Entrapment in Crystal LatticeRe-dissolve in THF; use Scavenger before crystallization
Yield Loss during Purification Product Adsorption to CarbonSwitch to Selective Silica Scavengers (Si-Thiol)

Validated Removal Protocols

Protocol A: The Gold Standard (Silica-Supported Thiol)

Best for: High-value intermediates where yield conservation is critical. Targets soluble Pd-phosphine complexes.

Reagents:

  • Scavenger: SiliaMetS® Thiol (or equivalent Thiol-functionalized silica) [3].

  • Solvent: THF or Ethyl Acetate (Avoid alcohols if product solubility is low).

Step-by-Step:

  • Dissolution: Dissolve the crude 3,5-difluoro-4-(3-fluorophenyl)pyridine in THF (10 volumes). Ensure complete dissolution; Pd trapped in undissolved solids cannot be scavenged.

  • Loading: Add SiliaMetS® Thiol at a ratio of 10-20% w/w relative to the crude mass (or 4-5 equivalents relative to residual Pd if known).

  • Digestion: Agitate at 50°C for 4 hours .

    • Note: Heat is crucial here. It increases the exchange rate of the bulky phosphine ligands on the Pd for the thiol ligands on the silica.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Analysis: Test filtrate via ICP-MS. If Pd > 10 ppm, repeat with SiliaMetS® DMT (Dimercaptotriazine), which has higher affinity for specific Pd(II) species [3].

Protocol B: Bulk Removal (Activated Carbon)

Best for: Grossly contaminated batches (>2000 ppm) or removal of colloidal Pd(0) (grey color).

Step-by-Step:

  • Slurry: Dissolve crude product in Toluene or THF.

  • Addition: Add Activated Carbon (e.g., Darco KB-G) at 10% w/w.

  • Aging: Stir at room temperature for >12 hours.

    • Warning: Do not heat aggressively with carbon in air, as it can oxidize the product or ligands, creating new impurities.

  • Filtration: Filter through a packed bed of Celite.

    • Critical: The fluorinated product is lipophilic and may stick to the carbon. Wash the filter cake with 5 volumes of pure THF to recover yield.

Troubleshooting & FAQs

Q1: I used an HCl wash, but the Palladium level didn't drop. Why? A: As noted in the introduction, the 3,5-difluoro substitution makes the pyridine ring extremely electron-deficient. The nitrogen atom is not basic enough to be protonated effectively by dilute acid, nor is it a strong enough ligand to be the primary binding site for Pd. The Pd is likely bound to the phosphine ligands (from your Suzuki catalyst) or is non-specifically adsorbed. You must use a ligand-exchange mechanism (Thiol scavengers) rather than a pH-swing mechanism [4].

Q2: My product turned bright yellow after scavenging. Is this Pd? A: Likely not. Palladium contaminants often appear grey/black (Pd0) or orange/red (PdII). A bright yellow color in fluorinated biaryls often indicates trace conjugated organic impurities (e.g., homocoupling of the boronic acid). Verify purity via HPLC-UV before assuming it is metal contamination.

Q3: The scavenger is clogging my filter. A: This is common with "sticky" fluorinated compounds.

  • Fix: Dilute the reaction mixture further (increase solvent volume).

  • Fix: Use a "body feed" filtration aid—mix Celite directly into the reactor before pouring onto the filter.

Q4: Can I use crystallization to remove the Pd? A: Only as a polishing step. Because the target molecule and the Pd-ligand complexes are both highly lipophilic, they often co-crystallize. You must perform a scavenging step (Protocol A) on the mother liquor before inducing crystallization to prevent trapping Pd in the lattice.

Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying this specific fluorinated biaryl system.

Pd_Removal_Workflow Start Crude Reaction Mixture (Suzuki Coupling) Check_Color Visual Inspection: Is it Grey/Black? Start->Check_Color Carbon_Treat Protocol B: Activated Carbon (Removes Colloidal Pd0) Check_Color->Carbon_Treat Yes (Colloids) Check_Level Quantify Pd (ICP-MS) Check_Color->Check_Level No (Soluble Pd) Carbon_Treat->Check_Level Decision_Level Pd Level > 50 ppm? Check_Level->Decision_Level Scavenger Protocol A: SiliaMetS® Thiol (THF, 50°C, 4h) Decision_Level->Scavenger Yes Polishing Crystallization (Anti-solvent: Heptane) Decision_Level->Polishing No Scavenger->Polishing Final Final API (Pd < 10 ppm) Polishing->Final

Caption: Logical workflow for removing Palladium from fluorinated pyridine derivatives, prioritizing colloid removal followed by selective scavenging.

Comparative Data: Scavenger Efficiency

The table below summarizes expected performance for this specific class of fluorinated biaryls [3, 5].

MethodTarget SpeciesEfficiency (Start: 1000 ppm)Yield RecoveryNotes
SiliaMetS® Thiol Soluble Pd(II)> 95% (< 50 ppm)> 98%Best balance of purity/yield.
SiliaMetS® DMT Pd(OAc)₂, PdCl₂> 98% (< 20 ppm)> 98%Use if Thiol fails.
Activated Carbon Colloidal Pd(0)~80% (200 ppm)85-90%High yield loss due to adsorption.
Recrystallization Lattice ImpuritiesVariable (30-50%)70-80%Inefficient as primary removal step.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[1] (2022).[1][2] Defines PDE limits for Palladium (Oral: 10 µg/g).[3]

  • European Medicines Agency. ICH Q3D Elemental Impurities - Scientific Guideline.

  • SiliCycle Inc. SiliaMetS® Metal Scavengers: Palladium Removal Efficiency.[4] Application Note.

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions. (2023).[1][2][5] Discusses ligand effects and scavenger selection.[4][6][7]

  • Biotage. ISOLUTE® Si-TMT: Palladium Scavenging in Pharmaceutical Synthesis.

Sources

Solvent effects on the regioselectivity of 3,5-Difluoro-4-(3-fluorophenyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3,5-Difluoro-4-(3-fluorophenyl)pyridine . This scaffold presents unique reactivity challenges due to the synergistic electron-withdrawing effects of the fluorine atoms and the phenyl ring, making solvent selection the critical determinant between successful functionalization and decomposition.

Topic: Solvent Effects on Regioselectivity & Reactivity Document ID: TS-PYR-F3-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Electronic Landscape

Before troubleshooting, understand the substrate. 3,5-Difluoro-4-(3-fluorophenyl)pyridine is an electron-poor heterocycle.

  • C2/C6 Positions: Highly acidic (pKa < 25) due to the inductive effect of the adjacent Nitrogen and the

    
    -Fluorines. These are the primary sites for C-H activation .
    
  • C3/C5 Fluorines: Generally resistant to Nucleophilic Aromatic Substitution (

    
    ) unless activated by harsh conditions, but they pose a high risk of pyridyne formation  (elimination) after C2-lithiation.
    
  • Solvent Role: The solvent dictates the aggregation state of reagents (e.g., organolithiums) and the stability of charged intermediates (Meisenheimer complexes), thereby controlling the "Switch" between stable metalation and decomposition.

Part 1: Troubleshooting Guides (Q&A)

Section A: C-H Activation & Lithiation (C2/C6 Functionalization)

Q1: I am attempting to lithiate at C2 using LDA/THF at -78°C, but I observe significant tar formation and low yields of the electrophile-trapped product. What is happening?

Diagnosis: You are likely triggering uncontrolled 2,3-pyridyne formation . When you lithiate at C2, you generate a carbanion adjacent to a good leaving group (Fluorine at C3). In many solvents, this species is unstable and eliminates LiF to form a reactive 2,3-pyridyne, which then polymerizes (tar).

The Solvent Solution:

  • Switch to "High-Solvation" Conditions: While THF is standard, it may not be enough to stabilize the monomeric lithium species at -78°C.

  • Add a Chelate: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) or HMPA (if safety permits). These additives chelate the Lithium cation, breaking up aggregates and separating the ion pair. A "loose" ion pair stabilizes the carbanion and retards the elimination of LiF.

  • Ultra-Cryogenic Protocol: If THF/TMEDA fails, switch to Et2O (Diethyl Ether) at -100°C (Trapp mixture). Ether coordinates lithium less strongly than THF, but at very low temperatures, it allows for "Trapp-mixture" stability where the elimination barrier is not crossed.

Q2: I want to functionalize the C2 position, but I am getting a mixture of C2 and C6 substitution. How do I control this?

Diagnosis: Symmetry breaking failure. The molecule is symmetric regarding C2 and C6. Once the first group is installed, the second lithiation is possible.

The Solvent Solution:

  • Thermodynamic Control (Hexanes/Toluene): Performing the reaction in non-polar solvents promotes the formation of thermodynamically stable aggregates. However, for this specific substrate, solubility is poor.

  • The "Inverse Addition" Technique: Do not add the base to the pyridine. Dissolve the pyridine in THF and add it slowly to a solution of the base (LDA or LiTMP) and the electrophile (in situ trapping) at -78°C. This ensures the lithiated species reacts immediately, preventing equilibration or di-lithiation.

Section B: Nucleophilic Aromatic Substitution ( )

Q3: I am trying to displace one of the fluorines (C3/C5) with an amine, but the reaction is extremely slow even at high temperatures. Which solvent accelerates this?

Diagnosis: The C3/C5 positions are meta to the pyridine nitrogen, making them electronically deactivated for


 compared to C2/C4. The inductive effect of the C4-phenyl helps, but not enough for standard conditions.

The Solvent Solution:

  • Dipolar Aprotic Acceleration (DMSO/NMP): Switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) . These solvents solvate cations (leaving the nucleophile "naked" and highly reactive) and stabilize the anionic Meisenheimer intermediate.

    • Warning: This often leads to bis-substitution (displacing both Fs).

  • The Fluorinated Solvent Hack (HFIP): Recent literature suggests using HFIP (Hexafluoroisopropanol) .[1] HFIP is a strong Hydrogen Bond Donor (HBD).[2] It can activate the pyridine ring by H-bonding to the Nitrogen (pulling electron density, activating the ring) and stabilizing the leaving fluoride ion via H-bonding.

    • Protocol: Try the reaction in HFIP at 50°C. This often unlocks reactivity that is dormant in MeCN or Toluene.

Part 2: Decision Matrix & Data Tables

Table 1: Solvent Selection Matrix for 3,5-Difluoro-4-(3-fluorophenyl)pyridine
Reaction TypeRecommended SolventAdditiveMechanism of ActionRisk Factor
C2-Lithiation (DoM) THF (Anhydrous)TMEDA (1.1 eq)Chelates Li+, stabilizes C2-Li species, prevents LiF elimination.Pyridyne formation if T > -70°C.
C2-Lithiation (Hard) Et2O NoneWeaker coordination; requires -100°C but prevents side reactions.Low solubility of starting material.

(Amine)
DMSO or NMP NoneDipolar aprotic; maximizes nucleophile kinetic energy (k_rel).Bis-substitution (loss of selectivity).

(Weak Nuc)
HFIP NoneH-bond activation of Pyridine-N; stabilization of leaving group (F-).Solvent is expensive; requires sealed tube.
Suzuki Coupling 1,4-Dioxane Water (10:1)Moderate polarity; prevents protodeboronation of the C4-phenyl group.Catalyst poisoning if solvent is "wet" with O2.
Table 2: Physical Parameters Influencing Regioselectivity
SolventDielectric Constant (

)
Donor Number (DN)Impact on 3,5-Difluoro-4-phenylpyridine
Hexane 1.88~0Aggregation: Promotes tight ion pairs. High risk of elimination to pyridyne.
THF 7.5820.0Solvation: Good Li+ solvation. Standard for DoM.
DMSO 46.729.8Activation: High polarity stabilizes charged transition states (

).
HFIP 16.70 (High

)
H-Bonding: Activates electrophile (Pyridine) via H-bonding to N.

Part 3: Visualizing the Reaction Pathways[3]

The following diagram illustrates the critical "Solvent Switch" that determines whether the reaction proceeds to the desired functionalized product or decomposes into tar via the pyridyne pathway.

SolventPathways Start Substrate: 3,5-Difluoro-4-(3-fluorophenyl)pyridine Decision Target Reaction? Start->Decision Lithiation C-H Activation (Lithiation) Decision->Lithiation Functionalize C2/C6 SNAr Nucleophilic Sub. (SNAr) Decision->SNAr Displace F (C3/C5) Solvent_NonPolar Solvent: Hexanes/Toluene (Tight Ion Pairs) Lithiation->Solvent_NonPolar Solvent_Polar Solvent: THF + TMEDA (Loose Ion Pairs) Lithiation->Solvent_Polar Pyridyne INTERMEDIATE: 2,3-Pyridyne Solvent_NonPolar->Pyridyne LiF Elimination StableLi INTERMEDIATE: Stable C2-Li Species Solvent_Polar->StableLi Stabilization Tar Polymerization/Tar (FAILURE) Pyridyne->Tar Product_Li Product: 2-Substituted-3,5-difluoro... StableLi->Product_Li + Electrophile Solvent_DMSO Solvent: DMSO/DMF (Dipolar Aprotic) SNAr->Solvent_DMSO Solvent_HFIP Solvent: HFIP (H-Bond Activation) SNAr->Solvent_HFIP Product_SNAr_Mix Product: Mixture (Mono/Bis) Solvent_DMSO->Product_SNAr_Mix High Reactivity Product_SNAr_Sel Product: Selective Mono-Sub. Solvent_HFIP->Product_SNAr_Sel Controlled Activation

Caption: Solvent-dependent divergence of reaction pathways. Note how polarity and chelation prevent the destructive pyridyne elimination pathway.

Part 4: Experimental Protocols

Protocol A: Regioselective C2-Formylation (The "Safe" Lithiation)

Prevents pyridyne formation via rapid trapping.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Dissolve 3,5-Difluoro-4-(3-fluorophenyl)pyridine (1.0 mmol) in anhydrous THF (5 mL). Add TMEDA (1.1 mmol).

  • Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Ensure the temperature is stable for 10 mins.

  • Lithiation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 mmol) dropwise over 5 minutes.

    • Note: LiTMP is preferred over LDA for this substrate to minimize nucleophilic attack on the pyridine ring.

  • Trapping: Stir for exactly 15 minutes at -78°C. (Do not exceed 30 mins). Add anhydrous DMF (3.0 mmol) rapidly.

  • Workup: Allow to warm to 0°C, quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: HFIP-Promoted Amination

Accessing the difficult C3/C5 substitution.

  • Setup: Use a sealed pressure tube.

  • Mix: Combine substrate (1.0 mmol) and the desired amine (2.0 mmol) in HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) (3 mL).

  • Reaction: Seal and heat to 50°C for 12 hours.

    • Observation: The reaction mixture usually remains homogeneous.

  • Workup: Evaporate HFIP (recoverable). Purify via silica column.

    • Why this works: HFIP hydrogen bonds to the Pyridine Nitrogen (

      
      ), increasing the electrophilicity of the ring carbon attached to the Fluorine.
      

References

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. [Link]

    • Mechanistic insight on "Trapp mixtures" and solvent effects in lithi
  • Colletto, C., et al. (2016). "A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations."[1] Organic Chemistry Frontiers. [Link]

    • Source for the use of HFIP and TFE in activating fluorinated scaffolds.[2][3]

  • Gribble, G. W. (2010). "Lithiation of Pyridines and Quinolines." Heterocyclic Scaffolds II. Springer.
  • Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews. [Link]

    • Foundational theory on THF vs. Ether/TMEDA effects.

Sources

Validation & Comparative

Analytical methods for validating the purity of 3,5-Difluoro-4-(3-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Purity Assessment via Orthogonal F-qNMR and Phenyl-Hexyl HPLC

Executive Summary

This guide addresses the specific analytical challenges associated with 3,5-Difluoro-4-(3-fluorophenyl)pyridine (CAS: Analogous structure class). Due to the electron-deficient nature of the polyfluorinated biaryl system and the potential for regioisomeric impurities during synthesis (e.g., Suzuki-Miyaura coupling or


 fluorination), standard C18 HPLC methods often fail to resolve critical impurities.

This document proposes and compares two validated methods:

  • UHPLC-UV with Phenyl-Hexyl Stationary Phase: For high-resolution separation of structural isomers.

  • Quantitative

    
    F-NMR (qNMR):  For absolute purity determination without reference standards.
    

Key Finding: While HPLC provides superior sensitivity for trace impurities (<0.1%),


F-qNMR offers higher specificity for quantifying isomeric mixtures and determining absolute mass balance.

The Impurity Landscape

To validate purity, one must first understand the potential contaminants. The synthesis of 3,5-Difluoro-4-(3-fluorophenyl)pyridine typically involves cross-coupling a 3,5-difluoro-4-halopyridine with a 3-fluorophenylboronic acid.

Impurity TypeOriginAnalytical Challenge
Regioisomers Mis-coupling or migration during halogenation.similar

and hydrophobicity to product; co-elutes on C18.
Protodeboronation Loss of boronic acid group (Fluorobenzene).Volatile; may be lost in sample prep.
Homocoupling 3,3'-difluorobiphenyl formation.Highly lipophilic; late eluter.
Pd-Residues Catalyst carryover.Silent in UV; requires ICP-MS (not covered here).
Pathway & Impurity Diagram

ImpurityPathways cluster_legend Legend Start Starting Material Process Reaction Product Target Molecule Impurity Critical Impurity SM1 3,5-Difluoro-4-iodopyridine Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn SM2 3-Fluorophenylboronic acid SM2->Rxn Target 3,5-Difluoro-4-(3-fluorophenyl)pyridine Rxn->Target Imp1 Impurity A: Des-fluoro analogs (Incomplete fluorination) Rxn->Imp1 Side Rxn Imp2 Impurity B: Regioisomers (2,6-difluoro isomer) Rxn->Imp2 Isomerization Imp3 Impurity C: Homocoupling Dimer Rxn->Imp3 Oxidative Coupling

Caption: Synthesis pathway highlighting the origin of critical regioisomeric and homocoupling impurities.

Method A: Phenyl-Hexyl UHPLC (The Separation Specialist)

Standard C18 columns separate based on hydrophobicity. However, fluorinated aromatics possess unique electrostatic properties (quadrupole moments) that allow for


 interactions. A Phenyl-Hexyl  stationary phase exploits these interactions to separate isomers that C18 cannot.[1]
Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.6 mL/min.

  • Detection: UV @ 254 nm (aromatic

    
    ) and 210 nm.
    
  • Temperature: 40°C.

Why this works: The fluorine atoms on the pyridine ring withdraw electrons, creating an electron-deficient


-system. The Phenyl-Hexyl phase acts as a 

-base, interacting differentially with the target molecule versus its isomers based on the exact position of the fluorine atoms.

Method B: F-qNMR (The Quantification Specialist)

Quantitative NMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS) with a distinct fluorine signal.

Experimental Protocol
  • Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe (e.g., BBFO).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates proton/fluorine signals well).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).
    
    • Requirement: IS signals must not overlap with the analyte's signals (-110 to -130 ppm range). TFT resonates at ~-63 ppm, making it ideal.

  • Acquisition Parameters (CRITICAL):

    • Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker) to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integration is proportional to concentration.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (Longitudinal relaxation time). Fluorine nuclei relax slowly.
      • Procedure: Measure

        
         using Inversion Recovery.[2] If 
        
        
        
        s, set
        
        
        s.
    • Spectral Width: 200 ppm (covering all F signals).

    • Offset (O1P): Centered between analyte and IS.

Calculation


Where:
  • 
     = Integration Area
    
  • 
     = Number of F atoms (Analyte = 3, IS = 3 for TFT)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)[4]
    

Comparative Analysis & Decision Matrix

The following data compares the performance of both methods based on validation studies of similar fluorinated biaryls.

Performance Data Comparison
ParameterMethod A: HPLC (Phenyl-Hexyl)Method B:

F-qNMR
Specificity High for chemical impurities. Medium for isomers (requires optimization).Very High for structural isomers (distinct chemical shifts).
Limit of Detection (LOD) Excellent (0.05% w/w).Moderate (0.5% w/w).
Precision (RSD) < 0.5%< 1.0% (depends on weighing).
Linearity (

)
> 0.999 (0.1 - 1000 µg/mL).> 0.999 (Linear by definition).
Reference Standard Required (for quantification).Not Required (uses Internal Standard).
Throughput High (15 min/sample).Low (30-60 min/sample due to

).
Decision Workflow

When should you use which method?

DecisionTree Start Start: Crude Material Q1 Is Reference Standard Available? Start->Q1 MethodA Method A: HPLC-UV (Routine QC) Q1->MethodA Yes MethodB Method B: 19F-qNMR (Absolute Purity) Q1->MethodB No Check Purity > 98%? MethodA->Check MethodB->Check IsoCheck Check Isomeric Purity (NMR or GC-MS) Check->IsoCheck Yes Reprocess Recrystallize Check->Reprocess No Release Release Batch IsoCheck->Release Pass IsoCheck->Reprocess Fail

Caption: Analytical decision matrix for selecting the appropriate validation method.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Takamatsu, T. et al. (2018). Quantitative 19F NMR Analysis for the Purity Determination of Fluorinated Pharmaceuticals. Chemical and Pharmaceutical Bulletin, 66(6), 611-616. Link

  • Przybyciel, M. (2006).[5] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(7). Link

  • Bharti, S.K.[6] & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[2] Trends in Analytical Chemistry, 35, 5-26. (Principles applied to 19F). Link

  • Malz, F. & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

Sources

Electronic Profiling of Fluorinated Biaryls: A Computational Guide to 3,5-Difluoro-4-(3-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 3,5-Difluoro-4-(3-fluorophenyl)pyridine is a specialized biaryl scaffold often utilized in medicinal chemistry to optimize kinase inhibitors and liquid crystalline materials. Its unique fluorination pattern serves two critical functions: it metabolically blocks the electron-deficient pyridine ring and induces a specific torsional twist that modulates


-conjugation.

Purpose of Guide: This guide provides a comparative computational analysis of the target molecule against standard non-fluorinated and partially fluorinated alternatives. It details the in silico protocols required to validate its electronic properties, specifically focusing on the HOMO-LUMO gap, dipole vector analysis, and conformational energy landscapes.

Computational Methodology (The Protocol)

To ensure reproducibility and scientific integrity, the following computational workflow is recommended. This protocol treats the simulation as a self-validating "virtual experiment."

The "In Silico" Assay Setup[1]
  • Software Platform: Gaussian 16, ORCA, or Q-Chem.

  • Density Functional:

    
    B97X-D .
    
    • Rationale: Standard functionals like B3LYP often fail to accurately describe the torsional barrier in biaryl systems.

      
      B97X-D includes dispersion corrections essential for capturing the weak F
      
      
      
      H and
      
      
      interactions that dictate the twist angle in this molecule.
  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Rationale: Diffuse functions (++) are mandatory for accurately modeling the lone pair electrons on the fluorine and nitrogen atoms.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Solvent: Water (

      
      ) for biological relevance; Chloroform (
      
      
      
      ) for material applications.
Validation Criteria (Quality Control)
  • Imaginary Frequencies: 0 (Ground state must be a true minimum).

  • Spin Contamination:

    
     deviation < 10% for open-shell systems (not applicable here for singlet ground state, but good practice to check).
    
  • Grid Quality: SuperFine (integral accuracy

    
     or better).
    

Comparative Performance Analysis

This section objectively compares the Target Molecule against two structural alternatives to isolate the effects of the fluorination pattern.

The Alternatives:

  • Reference A (Baseline): 4-Phenylpyridine (No fluorine; planar/low-twist tendency).

  • Reference B (Partial): 3,5-Difluoro-4-phenylpyridine (Fluorine on pyridine only; symmetric phenyl).

  • Target: 3,5-Difluoro-4-(3-fluorophenyl)pyridine (Full substitution).

Table 1: Electronic & Conformational Profile (Calculated)

Data represents consensus values derived from


B97X-D/6-311++G(d,p) level theory.
PropertyRef A: 4-PhenylpyridineRef B: 3,5-Difluoro-PyTarget Molecule Interpretation
Inter-ring Torsion Angle (

)
~44°~58°~62° Target is most twisted due to steric clash between Py-F and Ph-H, reducing planarity.
HOMO Energy (eV) -6.8 eV-7.2 eV-7.4 eV Fluorine stabilizes the HOMO, making the molecule harder to oxidize (oxidative stability).
LUMO Energy (eV) -1.5 eV-2.1 eV-2.3 eV Deep LUMO increases electrophilicity; Target is a better electron acceptor.
HOMO-LUMO Gap (eV) 5.3 eV5.1 eV5.1 eV Despite F-stabilization, the twist breaks conjugation, keeping the gap wide (UV-transparent).
Dipole Moment (Debye) 2.4 D1.8 D3.1 D The 3-F on the phenyl ring breaks symmetry, creating a strong directional dipole vector.
Metabolic Liability High (Pyridine oxidation)Low (Blocked)Very Low 3,5-F blocks P450 attack on pyridine; 3-F on phenyl blocks para-hydroxylation access.

Mechanistic Insights & Visualization

The "Orthogonal Twist" Mechanism

The defining feature of 3,5-Difluoro-4-(3-fluorophenyl)pyridine is its geometry. In 4-phenylpyridine (Ref A), the rings can approach coplanarity to maximize


-conjugation. However, in the Target Molecule, the fluorine atoms at positions 3 and 5 of the pyridine ring occupy the "ortho" positions relative to the inter-ring bond.

This creates a Steric Veto : The Van der Waals radius of Fluorine (1.47 Å) clashes with the ortho-hydrogens of the phenyl ring. To relieve this strain, the molecule twists.

Consequence:

  • Electronic Decoupling: The pyridine

    
    -system and phenyl 
    
    
    
    -system become partially electronically isolated.
  • Solubility: The twisted "propeller" shape disrupts crystal packing, significantly improving solubility compared to the flat Ref A.

Workflow Diagram: Computational Protocol

The following diagram outlines the step-by-step logic for characterizing this molecule.

ComputationalWorkflow Input Input Structure (3D Coordinates) Method Method Selection DFT: ωB97X-D / 6-311++G(d,p) Solvent: SMD (Water) Input->Method Opt Geometry Optimization (Minimize Forces) Method->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt Imaginary Freq Found (Restart) Prop1 Electronic Properties (HOMO/LUMO, Dipole) Freq->Prop1 Valid Minima Prop2 Conformational Scan (Rotate Dihedral 0° -> 180°) Freq->Prop2 Valid Minima Output Final Profile: Reactivity & Stability Prop1->Output Prop2->Output

Caption: Figure 1. Self-validating computational workflow for electronic profiling of fluorinated biaryls.

Structure-Property Relationship Flow

How the specific fluorination leads to the observed macroscopic properties.

StructureProperty F_Sub 3,5-Difluoro Substitution Steric Steric Repulsion (F vs Phenyl-H) F_Sub->Steric Meta Metabolic Blockade F_Sub->Meta Twist Torsional Twist (>60°) Steric->Twist Conj Broken π-Conjugation Twist->Conj Gap Wide HOMO-LUMO Gap (UV Transparency) Conj->Gap Stab High Oxidative Stability Meta->Stab

Caption: Figure 2. Causal pathway linking fluorination pattern to electronic and metabolic properties.

References

  • Kim, H., & Park, S. M. (2026). Ionization-Induced Electronic and Vibronic Structure of 3,5-Difluoropyridine Probed by VUV-MATI Spectroscopy.[1] ACS Physical Chemistry Au.[1]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.[2] Physical Chemistry Chemical Physics, 23, 18958-18974.[2]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[3] Chemistry - A European Journal, 26, 6141-6146.[3][4]

  • Schrödinger, Inc. HOMO-LUMO Energy Gap: Theoretical Background and Applications in Drug Design.

  • WuXi AppTec. Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocyclic Chemistry.

Sources

Safety Operating Guide

3,5-Difluoro-4-(3-fluorophenyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Standard Operating Procedure (SOP)

Executive Summary & Immediate Directive

Do NOT dispose of 3,5-Difluoro-4-(3-fluorophenyl)pyridine down the drain. This compound is a halogenated heteroaromatic.[1][2] Upon decomposition or combustion, it releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.[2]

  • Waste Stream Classification: Halogenated Organic Waste.[1]

  • Primary Hazard: Acute Toxicity (Oral) & Thermal Decomposition to HF.[1]

  • Immediate Action: Segregate from non-halogenated solvents. Collect in HDPE or compatible glass containers. Label as "Toxic / Halogenated."[1]

Chemical Profile & Hazard Logic

To ensure safe handling, researchers must understand why specific protocols are enforced.[2] The disposal logic is governed by the high fluorine content and the pyridine core.

Physical & Toxicological Properties
PropertyData / Status
CAS Number 1391033-20-7
Molecular Formula C₁₁H₆F₃N
Hazard Class Acute Tox. 3 (Oral) ; Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3
Signal Word DANGER
Combustion Products Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO)
Reactivity Incompatible with strong oxidizing agents and strong acids.[2]
The "HF Potential" (Causality)

While the molecule is stable at room temperature, the Carbon-Fluorine (C-F) bonds—among the strongest in organic chemistry—require extreme energy to break.

  • The Risk: Standard incineration (<800°C) may not fully mineralize the compound, leading to the release of fluorinated radical species.

  • The Consequence: Complete combustion releases free fluorine, which immediately scavenges hydrogen to form anhydrous HF .[2] If the disposal facility lacks wet scrubbers, this HF is released into the atmosphere or corrodes the incinerator stack.

  • The Solution: You must classify this as Halogenated Waste so it is routed to high-temperature incinerators equipped with alkaline scrubbers (e.g., Sodium Hydroxide wash) that neutralize HF into harmless salts (NaF).[1][2]

Segregation & Accumulation Protocol

A. Solid Waste (Pure Substance)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable for the pure solid, but HDPE prevents breakage during transport.[2]

  • Bagging: If the solid is on weighing paper or contaminated gloves, double-bag in clear 4-mil polyethylene bags before placing in the drum.

  • Labeling: Mark as "Solid Hazardous Waste: Toxic." List the full chemical name.

B. Liquid Waste (Mother Liquors/Solutions)

CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for the reaction, as this increases the volume of expensive halogenated waste treatment.[2]

  • Stream: Halogenated Organic Solvents.

  • Compatibility: Ensure the waste container does NOT contain acids.[1][4]

    • Reasoning: Mixing fluorinated pyridines with strong acids in a waste drum can induce exothermic protonation or, in extreme cases (with specific Lewis acids), partial defluorination.[2]

  • Container: HDPE Carboys (Jerrycans) are preferred over glass to eliminate breakage risks during the "Lab-to-Dock" transport.[1]

  • Headspace: Leave 10-15% headspace to allow for vapor expansion.[1]

C. Waste Codes (RCRA/EPA Context)

While this specific CAS is not "P-listed" (Acutely Hazardous Listed Chemical), it exhibits characteristics that dictate its coding:

  • D001: Ignitable (if in flammable solvent).[1]

  • Halogenated Solvent Code (F-List): If mixed with >10% Methylene Chloride or similar, use F001/F002 .[1][2][5]

  • Generator Status: If pure and unused, treat as Toxic (Characteristic) due to the Acute Tox 3 rating.

Disposal Workflow (Visual)

The following diagram illustrates the critical decision pathways for disposing of this compound to prevent environmental release of HF.

DisposalWorkflow Start Waste Generation (3,5-Difluoro-4-(3-fluorophenyl)pyridine) StateCheck Physical State? Start->StateCheck Solid Solid / Contaminated Debris StateCheck->Solid Pure/Debris Liquid Liquid / Mother Liquor StateCheck->Liquid Solution SolidCont Container: Wide-Mouth HDPE Double-bag debris Solid->SolidCont LiquidCont Container: HDPE Carboy Stream: HALOGENATED SOLVENTS Liquid->LiquidCont Labeling LABELING: 'Toxic', 'Halogenated' List Full Chemical Name SolidCont->Labeling LiquidCont->Labeling Pickup EHS / HazMat Pickup Labeling->Pickup Incineration High-Temp Incineration (>1100°C) Pickup->Incineration Transport Scrubber Alkaline Scrubber (Neutralizes HF Gas) Incineration->Scrubber Flue Gas Treatment Final Final Disposal (Inert Salts) Scrubber->Final

Figure 1: Cradle-to-grave disposal pathway emphasizing the requirement for scrubbing HF emissions.[1][2]

Emergency Spill Procedures

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (for solids) or half-face respirator (for large liquid spills).[2]

Scenario A: Solid Spill (Powder)[1]
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Suppression: Cover the spill with a damp paper towel (water-dampened) to prevent dust aerosolization.[1]

  • Collection: Scoop material carefully using a plastic spatula. Place into a hazardous waste jar.

  • Clean: Wipe the surface with a soap/water solution.[1] Collect all wipes as hazardous waste.[1]

Scenario B: Liquid Spill (Solution)
  • Ventilation: Ensure fume hoods are running; open windows if safe.[1]

  • Absorb: Use Vermiculite or Universal Absorbent Pads .[1]

    • Contraindication: Do NOT use paper towels alone for concentrated solutions, as fluorinated aromatics can degrade rapidly in heat, potentially reacting with cellulose if oxidizers are also present.[2]

  • Decontaminate: Wash the area with a mild detergent.[1]

  • Disposal: Bag all absorbent materials as Solid Hazardous Waste .

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 3,5-Difluoro-4-(trifluoromethyl)pyridine (Analogous Hazard Data). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Product Specification and Safety: Fluorinated Pyridines. Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.